tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound is of significant interest due to its unique bioisosteric properties and wide spectrum of biological activities .
Preparation Methods
The synthesis of tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate typically involves the reaction of tert-butyl amidoxime with 4-nitrobenzonitrile or 4-aminobenzoic acid in a one-pot reaction . The reaction conditions often include the use of solvents such as dioxane and catalysts like palladium and copper . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amines.
Scientific Research Applications
tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its bioisosteric properties make it a potential framework for drug development.
Industry: It is used in the production of scintillating materials and dyestuffs.
Mechanism of Action
The mechanism of action of tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, which can lead to various biological outcomes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
tert-Butyl 1,2,4-oxadiazol-3-ylmethylcarbamate can be compared with other oxadiazole derivatives such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Among these, 1,2,4-oxadiazole derivatives are particularly notable for their higher hydrolytic and metabolic stability . This compound’s unique bioisosteric properties and wide range of biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(1,2,4-oxadiazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)11(4)6-9-5-13-10-6/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWFWLZBDCJTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NOC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.